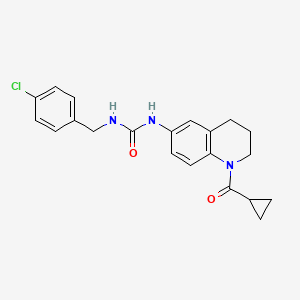

![molecular formula C23H26N2O4 B2779994 2-(3,4-dimethoxyphenyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide CAS No. 851407-04-0](/img/structure/B2779994.png)

2-(3,4-dimethoxyphenyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

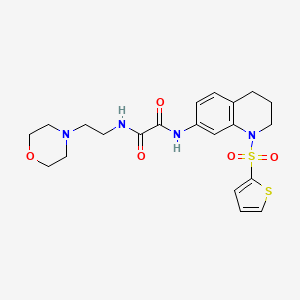

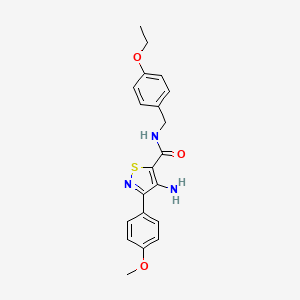

2-(3,4-dimethoxyphenyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.471. The purity is usually 95%.

BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Fluorescence Properties

Research into the structural aspects and properties of related amide-containing isoquinoline derivatives has revealed interesting insights. For example, studies on similar compounds have shown that they can form gels or crystalline solids upon treatment with different mineral acids, indicating the potential for diverse applications in material science. These compounds exhibit strong fluorescence emission at lower wavelengths when forming host–guest complexes, although their protonated states are not fluorescence active. Such properties could be leveraged for developing novel fluorescent materials or sensors (Karmakar, Sarma, & Baruah, 2007).

Inhibition Efficiencies and Corrosion Protection

Another interesting application area is in the domain of corrosion inhibitors. Quantum chemical calculations based on DFT methods performed on quinoxalines compounds, similar in structure to the one , have determined a relationship between molecular structure and inhibition efficiency. This suggests that such compounds could be effectively used to protect metals like copper from corrosion in specific media (Zarrouk et al., 2014).

Antiviral Applications

A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, showcasing significant antiviral and antiapoptotic effects. This indicates the potential of similar compounds for use in antiviral therapies, offering a promising route for the development of new treatments for viral diseases (Ghosh et al., 2008).

Anti-Tuberculosis Activity

2-(Quinolin-4-yloxy)acetamides have been described as potent in vitro inhibitors of Mycobacterium tuberculosis growth, including drug-resistant strains. The compounds synthesized showed low toxicity to cells and were active against the bacilli in infected macrophages. This class of compounds may provide new drug alternatives for tuberculosis treatment, highlighting the importance of quinoline derivatives in addressing drug-resistant bacterial infections (Pissinate et al., 2016).

Synthesis and Drug Development

The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, including similar quinoline compounds, have shown potent cytotoxic activities against various cancer cell lines. Some derivatives exhibited significant in vivo efficacy against cancer models, demonstrating the potential of quinoline derivatives in the development of new anticancer agents (Deady et al., 2003).

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-14-5-6-15(2)22-18(14)13-17(23(27)25-22)9-10-24-21(26)12-16-7-8-19(28-3)20(11-16)29-4/h5-8,11,13H,9-10,12H2,1-4H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJJQVANBBUYEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)CC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

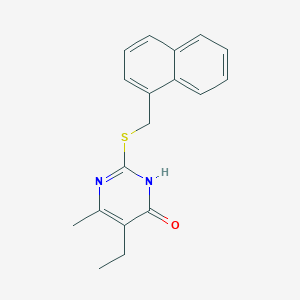

![2-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2779916.png)

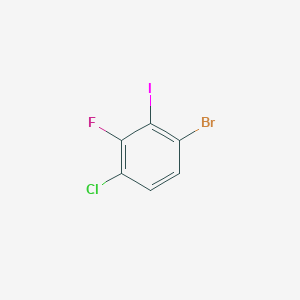

amine](/img/structure/B2779922.png)

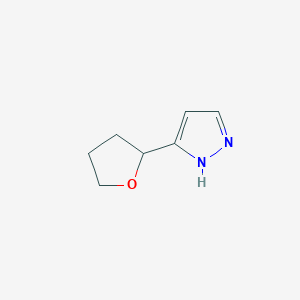

![N-[2-(Prop-2-enoylamino)ethyl]-1-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B2779927.png)

![N-(4-chlorobenzyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2779928.png)